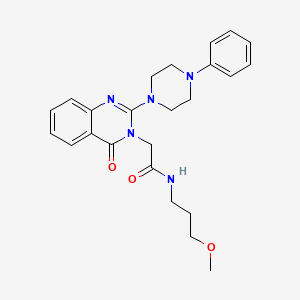

N-(3-methoxypropyl)-2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)acetamide

Description

N-(3-Methoxypropyl)-2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)acetamide is a quinazolinone derivative characterized by a 4-phenylpiperazine substituent at the 2-position of the quinazolinone core and a 3-methoxypropyl acetamide group at the 3-position. Quinazolinones are heterocyclic compounds with broad pharmacological applications, including anti-inflammatory, anticancer, and antimicrobial activities . The structural uniqueness of this compound lies in its combination of a phenylpiperazine moiety—a feature often associated with neurotransmitter receptor modulation—and a methoxypropyl acetamide chain, which may enhance solubility and pharmacokinetic properties.

Properties

IUPAC Name |

N-(3-methoxypropyl)-2-[4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O3/c1-32-17-7-12-25-22(30)18-29-23(31)20-10-5-6-11-21(20)26-24(29)28-15-13-27(14-16-28)19-8-3-2-4-9-19/h2-6,8-11H,7,12-18H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOHLAVBDYRIDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CN1C(=O)C2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxypropyl)-2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, synthesis, structure-activity relationships, and comparative analysis with related compounds.

1. Structural Overview

The compound features a quinazoline core, which is widely recognized for its pharmacological significance. The specific structural components include:

- Quinazoline Core : Known for various therapeutic effects.

- Methoxypropyl Group : Potentially enhances solubility and bioavailability.

- Phenylpiperazine Moiety : Often associated with neuropharmacological activity.

2.1 Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activities. The quinazoline core in this compound is linked to various mechanisms of action against cancer cells:

- Kinase Inhibition : Quinazolines are often designed as kinase inhibitors. The compound may inhibit specific kinases involved in cancer cell proliferation and survival, similar to other quinazoline derivatives which have shown promising results against various cancer cell lines such as MCF7 (breast) and A549 (lung) .

2.2 Anticonvulsant Activity

Compounds with similar structures have been noted for their anticonvulsant properties. The phenylpiperazine moiety may contribute to this activity by modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors .

3. Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step chemical reactions that require careful optimization of conditions to ensure high yield and purity .

Key Steps in Synthesis :

- Formation of the quinazoline core.

- Introduction of the methoxypropyl side chain.

- Addition of the phenylpiperazine moiety.

The structure-activity relationship suggests that modifications to either the methoxypropyl or phenylpiperazine groups could enhance biological activity or selectivity against specific targets.

4. Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Oxoquinazolin-3(4H)-yl)-N-(phenethyl)acetamide | Quinazoline core with phenethyl group | Anticancer activity |

| N-(4-Methylpiperazin-1-yl)-2-(5-fluoroquinazolin-4(3H)-one)acetamide | Fluorinated quinazoline derivative | Anticonvulsant properties |

| 3-(5-Aminoquinazolin-4(3H)-one)acetic acid | Amino-substituted quinazoline | Antitumor effects |

This table illustrates how variations in side chains can significantly influence the pharmacological profile of quinazoline derivatives.

5. Case Studies and Research Findings

Recent studies have highlighted the potential of quinazoline derivatives in treating various diseases:

- Anticancer Studies : A study reported that certain quinazoline derivatives exhibited IC50 values as low as 0.096 μM against EGFR, indicating strong inhibition potential .

- Anticonvulsant Activity : A comparative study highlighted that compounds similar to this compound showed significant anticonvulsant effects in animal models, suggesting a viable pathway for further drug development .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, particularly in the field of pharmacology. Its structural components suggest potential interactions with multiple biological targets, including receptors and enzymes involved in disease pathways.

Anticancer Activity

One of the most promising applications of N-(3-methoxypropyl)-2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)acetamide is its anticancer potential. Studies have shown that compounds with a quinazoline structure often demonstrate inhibitory effects on cancer cell proliferation. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry explored a series of quinazoline derivatives, revealing that modifications at the 2-position significantly enhanced their activity against various cancer cell lines, including breast and lung cancer cells .

Antipsychotic Properties

The piperazine moiety in the compound suggests potential antipsychotic effects. Research has indicated that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The target compound shares structural homology with several quinazolinone-based acetamides and sulfonamides. Key comparisons include:

Key Observations :

- The 3-methoxypropyl acetamide side chain may improve metabolic stability compared to ethylamino or thioacetamide groups .

Target Compound Hypotheses :

- The 4-phenylpiperazine moiety may confer dual anti-inflammatory and CNS activity (e.g., anxiolytic or antipsychotic effects).

- The methoxypropyl chain could reduce first-pass metabolism, enhancing oral bioavailability compared to shorter alkyl chains.

Q & A

Q. What are the critical steps in synthesizing N-(3-methoxypropyl)-2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)acetamide?

Methodological Answer: The synthesis involves multi-step reactions:

Core Formation : Condensation reactions to construct the quinazolin-4-one core, often using reagents like urea or thiourea under reflux conditions .

Piperazine Substitution : Introducing the 4-phenylpiperazin-1-yl group via nucleophilic substitution or Buchwald-Hartwig coupling, requiring catalysts like Pd(OAc)₂ and ligands (e.g., Xantphos) .

Acetamide Coupling : Reacting the intermediate with 3-methoxypropylamine using coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .

Key parameters:

- Temperature control (60–100°C for cyclization steps).

- Inert atmosphere (N₂/Ar) to prevent oxidation.

- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .

Q. How is the structural integrity and purity of the compound confirmed?

Methodological Answer: Analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxypropyl group at δ 3.3–3.5 ppm, piperazine protons at δ 2.5–3.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~475) .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can synthetic yields be optimized for the quinazolin-4-one intermediate?

Methodological Answer: Yield optimization strategies:

- Reaction Solvent : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd₂(dba)₃) for piperazine coupling, optimizing ligand-to-metal ratios .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yields >80% .

Contradictions in reported yields (e.g., 50% vs. 75%) may arise from trace moisture or oxygen sensitivity; rigorous drying of reagents/solvents is critical .

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

Methodological Answer: Approaches include:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay incubation: 48h, 37°C) .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., kinase inhibition vs. off-target effects) .

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like serum concentration in cell media .

Q. What computational strategies predict the compound’s molecular targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs (e.g., 5-HT₁A receptor), guided by the piperazine moiety’s affinity for amine receptors .

- QSAR Modeling : Train models on analogs (e.g., triazolopyrazine derivatives) to correlate substituents (e.g., methoxypropyl) with logP and IC₅₀ values .

- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) in explicit solvent models (e.g., TIP3P water) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Core Modifications : Replace quinazolin-4-one with pyridopyrimidine to assess impact on solubility .

- Substituent Effects : Vary the phenylpiperazine group (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to tune receptor selectivity .

- Bioisosteres : Substitute the acetamide linker with sulfonamide to enhance metabolic stability .

Table 1. SAR Parameters for Key Derivatives

| Derivative | Modification | IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|---|

| A | 4-Fluorophenyl | 12 ± 2 | 45 |

| B | Pyridopyrimidine | 28 ± 5 | 120 |

Q. What analytical methods detect degradation products under stress conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (60°C, 75% RH), acid (0.1M HCl), and oxidative (3% H₂O₂) conditions .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide) using a Q-TOF instrument and fragmentation patterns .

- Stability-Indicating HPLC : Validate method robustness (RSD <2% for peak area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.